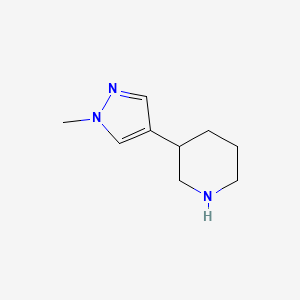

3-(1-methyl-1H-pyrazol-4-yl)piperidine

CAS No.: 1340528-88-2

Cat. No.: VC2854073

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1340528-88-2 |

|---|---|

| Molecular Formula | C9H15N3 |

| Molecular Weight | 165.24 g/mol |

| IUPAC Name | 3-(1-methylpyrazol-4-yl)piperidine |

| Standard InChI | InChI=1S/C9H15N3/c1-12-7-9(6-11-12)8-3-2-4-10-5-8/h6-8,10H,2-5H2,1H3 |

| Standard InChI Key | CTNNCYGEVJOKGG-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)C2CCCNC2 |

| Canonical SMILES | CN1C=C(C=N1)C2CCCNC2 |

Introduction

Chemical Structure and Properties

3-(1-methyl-1H-pyrazol-4-yl)piperidine features a piperidine ring substituted at position 3 with a 1-methyl-1H-pyrazol-4-yl group. The molecule contains three nitrogen atoms - one in the piperidine ring and two in the pyrazole moiety - contributing to its potential biological activity and chemical reactivity. The structure combines two privileged scaffolds in medicinal chemistry: the piperidine heterocycle, known for its presence in numerous bioactive compounds, and the pyrazole ring, recognized for its diverse pharmacological properties.

Similar compounds, such as 4-Methyl-3-(1-methyl-1H-pyrazol-4-YL)piperidine, have a molecular weight of 179.26 g/mol and a molecular formula of C10H17N3. Given the structural similarity, 3-(1-methyl-1H-pyrazol-4-yl)piperidine would have a comparable molecular weight, differing only by the absence of the methyl group at position 4 of the piperidine ring.

The compound's structure enables various chemical reactions typical of both piperidine and pyrazole rings, including N-alkylation, acylation, and other functional group transformations. These modification possibilities make it a versatile building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Structural Characteristics

The pyrazole ring in 3-(1-methyl-1H-pyrazol-4-yl)piperidine contains a nitrogen-nitrogen bond, with one nitrogen methylated (N-1 position). This methylation prevents tautomerization, stabilizing the molecule's structure. The connection between the pyrazole and piperidine rings occurs at position 4 of the pyrazole and position 3 of the piperidine, creating a stereogenic center at this junction when the piperidine ring is asymmetrically substituted.

Physical and Chemical Properties

| Property | Description |

|---|---|

| Appearance | Typically a crystalline solid |

| Molecular Formula | C9H15N3 |

| Structural Components | Piperidine ring, 1-methyl-1H-pyrazole |

| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and dichloromethane |

| Chemical Reactivity | Can undergo N-alkylation, acylation, oxidation, and reduction reactions |

Synthesis and Preparation Methods

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)piperidine and related compounds typically involves several key steps and can follow different synthetic routes depending on the desired substitution patterns and stereochemistry.

General Synthetic Approaches

One potential synthetic pathway might involve the preparation of appropriately substituted piperidine derivatives followed by coupling with pyrazole moieties. Similar compounds have been synthesized through reactions involving piperidine and pyrazole structures, making these approaches relevant for our target compound.

A more specific approach, based on the synthesis of related compounds, might involve the preparation of β-keto esters from N-Boc protected piperidine acids. These β-keto esters can be treated with N,N-dimethylformamide dimethyl acetal to obtain β-enamino diketones, which can then react with hydrazines to form the pyrazole ring .

Regioselective Synthesis

The synthesis of pyrazole-containing compounds often requires careful control of regioselectivity. For compounds similar to our target molecule, researchers have developed regioselective synthetic methods to prepare methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids . These methods could potentially be adapted for the synthesis of 3-(1-methyl-1H-pyrazol-4-yl)piperidine.

The synthetic sequence typically starts with preparing β-keto esters by treating N-Boc protected piperidine acids with Meldrum's acid in the presence of coupling agents like EDC·HCl and DMAP, followed by methanolysis. The resulting compounds are then treated with DMF·DMA to obtain β-enamino diketones, which can react with various hydrazines to form the desired pyrazole rings .

| Structural Component | Potential Biological Activities |

|---|---|

| Pyrazole Ring | Anti-inflammatory, Anti-microbial, Anticancer, Antidepressant, Anti-fungal |

| Piperidine Ring | CNS activity, Analgesic properties, Antimalarial activity |

| Combined Structure | Potential for unique receptor interactions and novel biological activities |

The mechanism of action likely involves interaction with specific receptors in biological systems, particularly those related to neurotransmitter modulation. The pyrazole moiety may interact with enzyme active sites or receptor binding sites, potentially influencing signaling pathways related to neurological function.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 3-(1-methyl-1H-pyrazol-4-yl)piperidine and related compounds is crucial for rational drug design and optimization of biological activities.

Effect of Structural Modifications

Modifications to different parts of the 3-(1-methyl-1H-pyrazol-4-yl)piperidine molecule can significantly affect its biological properties. For instance:

-

Substitution on the piperidine ring: Addition of methyl groups or other substituents at various positions of the piperidine ring can alter the compound's pharmacokinetic properties and receptor interactions.

-

Modifications to the pyrazole ring: Changes to the substitution pattern or introduction of additional functional groups on the pyrazole moiety can modify the compound's electronic properties and biological activities.

-

Connection between the rings: The position at which the pyrazole is attached to the piperidine can influence the spatial arrangement of the molecule and its ability to interact with biological targets.

Related Compounds

Several compounds structurally related to 3-(1-methyl-1H-pyrazol-4-yl)piperidine have been reported in the literature:

-

4-Methyl-3-(1-methyl-1H-pyrazol-4-YL)piperidine: This compound differs from our target molecule by the presence of a methyl group at position 4 of the piperidine ring.

-

3-((1-Methyl-1H-pyrazol-4-yl)methyl)piperidine: This derivative has a methyl group connecting the pyrazole to the piperidine, providing additional conformational flexibility.

-

1-methyl-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one: A more complex molecule that incorporates our target compound as part of its structure.

-

3-methyl-N-(3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-yl)isothiazol-5-amine: A highly elaborate structure containing the 1-methyl-1H-pyrazol-4-yl moiety connected to a complex heterocyclic system .

Analytical Characterization

Proper analytical characterization is essential for confirming the structure and purity of 3-(1-methyl-1H-pyrazol-4-yl)piperidine and related compounds.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for characterizing the structure of pyrazole-piperidine compounds. For related compounds, 1H-NMR typically shows characteristic signals for the pyrazole proton, piperidine ring protons, and the N-methyl group. Similarly, 13C-NMR provides valuable information about the carbon framework, with characteristic signals for the pyrazole and piperidine carbons .

In the case of pyrazole-containing compounds, the 13C-NMR spectrum often shows characteristic signals for the pyrazole C-4 carbon, while the C-3 and C-5 carbon signals might appear broadened due to dynamic structural transformations in solution, such as tautomeric equilibrium .

Identification Parameters

For identification purposes, various parameters can be used:

| Parameter | Value/Description |

|---|---|

| IUPAC Name | 3-(1-methylpyrazol-4-yl)piperidine |

| InChI | Based on precise structural information |

| InChIKey | Unique identifier for database searching |

| Canonical SMILES | Structural representation in SMILES format |

Current Research and Applications

Research involving 3-(1-methyl-1H-pyrazol-4-yl)piperidine and related compounds continues to advance, with potential applications in various fields.

Medicinal Chemistry Applications

The development of novel heterocyclic compounds containing pyrazole and piperidine moieties represents an active area of research in medicinal chemistry. These compounds are being explored for their potential therapeutic applications in treating various diseases, including inflammatory conditions, microbial infections, and cancer .

For instance, pyrazole derivatives have shown promise as anticancer agents. The acrylonitrile chalcone 7f, a compound containing a pyrazole moiety, was found to enhance apoptotic action via different mechanisms, such as inhibition of anti-apoptotic protein expression .

Building Blocks for Complex Molecules

Compounds like 3-(1-methyl-1H-pyrazol-4-yl)piperidine serve as valuable building blocks for the synthesis of more complex molecules with potential pharmaceutical applications. The development of regioselective synthesis methods for piperidine-pyrazole derivatives has enabled the preparation of novel heterocyclic amino acids, expanding the toolbox of medicinal chemists .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume